molecular formula C15H10O5 B14424981 4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione CAS No. 84185-72-8

4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione

Cat. No.: B14424981
CAS No.: 84185-72-8
M. Wt: 270.24 g/mol
InChI Key: ZHFSFGWEHKATKK-UHFFFAOYSA-N
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Description

4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione is a compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione can be achieved through several methods. One common approach involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives . This reaction typically involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid catalyst.

Industrial Production Methods

For industrial production, the Pechmann condensation method can be optimized by using various Lewis acids to improve yield and reaction efficiency . Additionally, green chemistry approaches such as microwave-assisted synthesis can be employed to reduce reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer activity is linked to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione is unique due to its specific structural features, which confer distinct biological activities and applications. Its combination of a benzofuran core with hydroxy and methoxy substituents enhances its potential as a versatile compound in various scientific and industrial fields.

Properties

CAS No.

84185-72-8

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

4-hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione

InChI

InChI=1S/C15H10O5/c1-19-9-4-2-8(3-5-9)10-6-7-11(16)13-12(10)14(17)20-15(13)18/h2-7,16H,1H3

InChI Key

ZHFSFGWEHKATKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=C(C=C2)O)C(=O)OC3=O

Origin of Product

United States

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